molecular formula C17H20ClNO2 B8594350 2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylpropan-1-ol CAS No. 58336-81-5

2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylpropan-1-ol

Cat. No. B8594350
Key on ui cas rn: 58336-81-5
M. Wt: 305.8 g/mol
InChI Key: CCWMWXZSDMSBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04214094

Procedure details

A solution of 5 g of ethyl 2-[4-(4-chloroanilinomethyl)phenoxy]-2-methylpropionate in 50 ml of ether is dropwise added to a suspension of 775 mg of lithium aluminum hydride in 50 ml of anhydrous ether under 10° C. with stirring and the mixture is stirred for 2 hours at the same temperature. To the resultant mixture is dropwise added 60 ml of 10% ammonium chloride aqueous solution at 5° to 10° C. An insoluble material is filtered off and the ether layer is separated. The aqueous layer is further extracted with ether and both of the ether layers are combined. The combined ether solution is washed with a saturated sodium chloride aqueous solution and dried. The solvent is distilled off and the residue is washed with diisopropyl ether and dried to give 3.5 g of 2-[4-(4-chloroanilinomethyl)phenoxy]-2-methylpropanol, mp 84° to 91° C. This material is recrystallized from diisopropyl ether to give pure compound, mp 92° to 93° C.
Name
ethyl 2-[4-(4-chloroanilinomethyl)phenoxy]-2-methylpropionate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
775 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([NH:6][CH2:7][C:8]2[CH:22]=[CH:21][C:11]([O:12][C:13]([CH3:20])([CH3:19])[C:14](OCC)=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[NH4+]>CCOCC>[Cl:1][C:2]1[CH:24]=[CH:23][C:5]([NH:6][CH2:7][C:8]2[CH:22]=[CH:21][C:11]([O:12][C:13]([CH3:20])([CH3:19])[CH2:14][OH:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
ethyl 2-[4-(4-chloroanilinomethyl)phenoxy]-2-methylpropionate
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(NCC2=CC=C(OC(C(=O)OCC)(C)C)C=C2)C=C1
Name
Quantity
775 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 hours at the same temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 5° to 10° C
FILTRATION
Type
FILTRATION
Details
An insoluble material is filtered off
CUSTOM
Type
CUSTOM
Details
the ether layer is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is further extracted with ether
WASH
Type
WASH
Details
The combined ether solution is washed with a saturated sodium chloride aqueous solution
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
WASH
Type
WASH
Details
the residue is washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(NCC2=CC=C(OC(CO)(C)C)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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